3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone -

3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone

Catalog Number: EVT-5604041
CAS Number:
Molecular Formula: C24H19IN2O
Molecular Weight: 478.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Mercapto-3-benzyl-4-thioxo-6-iodo-3H-quinazoline

Compound Description: 2-Mercapto-3-benzyl-4-thioxo-6-iodo-3H-quinazoline was identified as a potent anticancer agent in a study investigating the antitumor activity of 4(3H)-quinazolinone analogs. It exhibited a MG-MID GI50 value of 3.9 µM, a TGI value of 25.2 µM, and an LC50 value of 82.3 µM. [ [] ]

Relevance: This compound shares the core quinazolinone structure with 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone, both featuring a benzyl substituent at the 3-position and an iodine atom at the 6-position. The key difference lies in the substitution at the 2-position, where 2-mercapto-3-benzyl-4-thioxo-6-iodo-3H-quinazoline has a mercapto group and a thioxo group, while 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone possesses a [2-(4-methylphenyl)vinyl] group. [ [] ]

2-(2,4-Dinitrophenyl)-3-benzyl-6-iodo-4(3H)-quinazolinone

Compound Description: 2-(2,4-Dinitrophenyl)-3-benzyl-6-iodo-4(3H)-quinazolinone also demonstrated potent antitumor activity in the same study as the previous compound. It displayed a MG-MID GI50 value of 2.7 µM, a TGI value of 12.3 µM, and an LC50 value of 38.7 µM. [ [] ]

Relevance: Like the previous compound, this molecule shares the core quinazolinone scaffold with 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone, possessing both a benzyl group at the 3-position and an iodine atom at the 6-position. The distinction lies in the 2-position substitution, where 2-(2,4-dinitrophenyl)-3-benzyl-6-iodo-4(3H)-quinazolinone bears a 2,4-dinitrophenyl group, unlike the [2-(4-methylphenyl)vinyl] group present in 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone. [ [] ]

N′‐[(3‐Benzyl‐4‐oxo‐6‐iodo‐3H‐quinazoline‐2‐yl)thioacetyl]‐N3‐ethylthiosemicarbazide

Compound Description: This compound is part of a series of 2-substituted mercapto-3H-quinozolines with a 6-iodo substituent that were synthesized and evaluated for their in vitro anticancer activity. N′‐[(3‐Benzyl‐4‐oxo‐6‐iodo‐3H‐quinazoline‐2‐yl)thioacetyl]‐N3‐ethylthiosemicarbazide emerged as one of the most active compounds, exhibiting a MG-MID GI50 value of 12.8 μM. [ [, ] ]

Relevance: This molecule belongs to the same chemical class of 2-substituted mercapto-3H-quinazolines as 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone. Both compounds share the 3-benzyl-6-iodo-4(3H)-quinazolinone core structure. The difference arises from the substituent at the 2-position, where N′‐[(3‐Benzyl‐4‐oxo‐6‐iodo‐3H‐quinazoline‐2‐yl)thioacetyl]‐N3‐ethylthiosemicarbazide carries a thioacetyl-N3-ethylthiosemicarbazide group while 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone has a [2-(4-methylphenyl)vinyl] group. [ [, ] ]

N‐Benzoyl‐N′‐[2‐(3‐benzyl‐4‐oxo‐6‐iodo‐3H‐quinozolin‐2‐yl)thioacetyl]hydrazine

Compound Description: This compound, also part of the aforementioned series of 2-substituted mercapto-3H-quinozolines with a 6-iodo substituent, displayed significant in vitro anticancer activity with a MG-MID GI50 value of 11.3 μM. [ [, ] ]

Relevance: Structurally, this compound is closely related to 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone, sharing the 3-benzyl-6-iodo-4(3H)-quinazolinone core. The distinction arises from the substituent at the 2-position. While N‐benzoyl‐N′‐[2‐(3‐benzyl‐4‐oxo‐6‐iodo‐3H‐quinozolin‐2‐yl)thioacetyl]hydrazine bears a thioacetylhydrazine group with a benzoyl substituent, 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone has a [2-(4-methylphenyl)vinyl] group at the same position. [ [, ] ]

2-[(3,6-Dioxo-pyridazin-4-yl)thio]-3-benzyl-4-oxo-6-iodo-3H-quinazoline

Compound Description: As a member of the same series of 2-substituted mercapto-3H-quinozolines with a 6-iodo substituent, this compound demonstrated potent in vitro anticancer activity, achieving a MG-MID GI50 value of 13.8 μM. [ [, ] ]

Relevance: This molecule shares the core 3-benzyl-6-iodo-4(3H)-quinazolinone structure with 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone. The difference lies in the substituent at the 2-position, where 2-[(3,6-dioxo-pyridazin-4-yl)thio]-3-benzyl-4-oxo-6-iodo-3H-quinazoline carries a [(3,6-dioxo-pyridazin-4-yl)thio] group, in contrast to the [2-(4-methylphenyl)vinyl] group present in 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone. [ [, ] ]

6-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one

Compound Description: 6-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one is a quinazolinone derivative that was synthesized and evaluated for its anti-inflammatory and antibacterial activities. [ [, ] ]

Relevance: This compound is considered a precursor to 3-amino-6-iodo-2-methylquinazolin-4(3H)-one, which shares the core 6-iodoquinazolinone structure with 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone. [ [, ] ]

3-Amino-6-iodo-2-methylquinazolin-4(3H)-one

Compound Description: 3-Amino-6-iodo-2-methylquinazolin-4(3H)-one is synthesized from 6-Iodo-2-methyl-4H-benzo[d][1,3]oxazin-4-one and has shown promising anti-inflammatory and antibacterial properties. [ [, ] ]

Relevance: This compound shares the 6-iodoquinazolinone core structure with 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone. Both compounds feature an iodine atom at the 6-position. While 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone has a benzyl and a [2-(4-methylphenyl)vinyl] group at positions 3 and 2 respectively, 3-amino-6-iodo-2-methylquinazolin-4(3H)-one has an amino group at position 3 and a methyl group at position 2. [ [, ] ]

2-(3-Benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide

Compound Description: This compound is a member of a novel series of 3-benzyl-substituted-4(3H)-quinazolinones designed and evaluated for their in vitro antitumor activity. 2-(3-Benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide demonstrated remarkable broad-spectrum antitumor activity with a mean GI50 of 10.47 µM, making it nearly three times more potent than the positive control 5-fluorouracil (mean GI50 of 22.60 µM). [ [] ]

Relevance: This compound is structurally related to 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone, sharing the core quinazolinone structure and possessing a benzyl substituent at the 3-position. The primary structural differences are the iodine substituent at the 6-position in 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone, which is replaced by a methyl group in this compound, and the substitution at the 2-position, where 2-(3-benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide features a thio-acetamide group linked to a 3,4,5-trimethoxyphenyl moiety. [ [] ]

2-(3-Benzyl-6,7-dimethoxy-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)acetamide

Compound Description: This compound, part of the same series of 3-benzyl-substituted-4(3H)-quinazolinones as the previous compound, also exhibited impressive broad-spectrum antitumor activity with a mean GI50 of 7.24 µM, making it nearly three times more potent than the positive control 5-fluorouracil. [ [] ]

Relevance: Similar to the previous compound, this molecule is structurally related to 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone, sharing the core quinazolinone structure and the benzyl substituent at the 3-position. The key structural differences are the iodine substituent at the 6-position in 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone, which is replaced by a methoxy group in this compound, and the presence of an additional methoxy group at the 7-position. Furthermore, the 2-position in this compound is occupied by a thio-acetamide group linked to a 3,4,5-trimethoxyphenyl moiety, while 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone features a [2-(4-methylphenyl)vinyl] group. [ [] ]

3-(3-Benzyl-6-methyl-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(3,4,5-trimethoxyphenyl)propanamide

Compound Description: This compound, also a member of the series of 3-benzyl-substituted-4(3H)-quinazolinones, displayed potent broad-spectrum antitumor activity with a mean GI50 of 14.12 µM, demonstrating an efficacy approximately 1.5 times greater than the positive control 5-fluorouracil. [ [] ]

Relevance: This compound shares the core quinazolinone structure with 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone, featuring a benzyl substituent at the 3-position. The key structural differences lie in the substituent at the 6-position, where this compound has a methyl group instead of the iodine atom present in 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone, and the substitution at the 2-position. This compound possesses a thio-propanamide group linked to a 3,4,5-trimethoxyphenyl moiety, in contrast to the [2-(4-methylphenyl)vinyl] group found in 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone. [ [] ]

2-(2′-Hydroxyphenyl)-6-iodo-4(3H)-quinazolinone

Compound Description: 2-(2′-Hydroxyphenyl)-6-iodo-4(3H)-quinazolinone is a water-insoluble drug explored as a potential tumor-targeting agent due to its ability to form crystals within tumor cell clusters. [ [] ]

Relevance: This compound shares the core 6-iodoquinazolinone structure with 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone, both featuring an iodine atom at the 6-position. While 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone has a benzyl and a [2-(4-methylphenyl)vinyl] group at positions 3 and 2 respectively, 2-(2′-Hydroxyphenyl)-6-iodo-4(3H)-quinazolinone has a 2′-hydroxyphenyl group at position 2. [ [] ]

2-(2'-Phosphoryloxyphenyl)-6-iodo-4(3H)-quinazolinone

Compound Description: 2-(2'-Phosphoryloxyphenyl)-6-iodo-4(3H)-quinazolinone is a water-soluble prodrug that is readily hydrolyzed by prostatic acid phosphatase (PAP), an enzyme overexpressed in prostate cancer. This hydrolysis results in the formation of 2-(2′-Hydroxyphenyl)-6-iodo-4(3H)-quinazolinone. [ [] ]

Relevance: 2-(2'-Phosphoryloxyphenyl)-6-iodo-4(3H)-quinazolinone is a prodrug of 2-(2′-Hydroxyphenyl)-6-iodo-4(3H)-quinazolinone, which shares the core 6-iodoquinazolinone structure with 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone. All three compounds feature an iodine atom at the 6-position. [ [] ]

6-Amino-2-fluoromethyl-3-(o-tolyl)-4(3H)-quinazolinone (Afloqualone)

Compound Description: Afloqualone (6-amino-2-fluoromethyl-3-(o-tolyl)-4(3H)-quinazolinone) is a centrally acting muscle relaxant whose metabolism has been extensively studied. [ [] ]

Relevance: Afloqualone serves as a valuable reference compound for understanding the structure-activity relationships of quinazolinones. While it lacks the iodine substituent and vinyl group present in 3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone, it shares the core quinazolinone structure and provides insights into the effects of different substituents on the pharmacological activity of quinazolinones. [ [] ]

[ []: https://www.semanticscholar.org/paper/dc69aadddae1e538fad2808c8a696914a9f28f94 ][ []: https://www.semanticscholar.org/paper/43d5754f0bc690c77d9dd00cc5f24b85dd724847 ][ []: https://www.semanticscholar.org/paper/e1747bb038a83c27d4377f549faaffba5ee0279a ][ []: https://www.semanticscholar.org/paper/8e0b92f5be1e1d7ab19e4b5a784092ce23d80afb ][ []: https://www.semanticscholar.org/paper/b5783ff5dadb3d90dda91ca3dd2bf1db994ffafa ][ []: https://www.semanticscholar.org/paper/dc050586000375167c0e0b139cd5f3e8491ab630 ][ []: https://www.semanticscholar.org/paper/b295fcf3eda13007be1e27cec82f68e617f3e27d ][ []: https://www.semanticscholar.org/paper/99ed9f5a815af8195c463bf0bffa9c3a76528e16 ][ []: https://www.semanticscholar.org/paper/22067941b106b2164e6a1ae592878e158d88829e ][ []: https://www.semanticscholar.org/paper/9fd8ed8030037cfa4da537d646a90ca16c2ab350 ][ []: https://www.semanticscholar.org/paper/1f57b81711d394054145c4c4dcdf0c103a849e99 ][ []: https://www.semanticscholar.org/paper/21904f5d3a344c8dd97d368a4bb81f3f3be8a6fb ][ []: https://www.semanticscholar.org/paper/93f1672f0aaf4534612bb5cf47643a04a5adf599 ][ []: https://www.semanticscholar.org/paper/2838679a85219a82a48501b225cf0542a32697b2 ][ []: https://www.semanticscholar.org/paper/fd77e358f12919a4525c715e48eca5cf7264c098 ][ []: https://www.semanticscholar.org/paper/b601e63b7e14c76a23df115a979f3c0bada5c59a ][ []: https://www.semanticscholar.org/paper/3246c4552874c1d201ad12d128d8bd847d89448b ][ []: https://www.semanticscholar.org/paper/f03a8eea55ca67fe0725c218c267d1154379f37f ][ []: https://www.semanticscholar.org/paper/8d4b70b75e955aca9c240de8e0ca28f28b21ff9e ][ []: https://www.semanticscholar.org/paper/20920fd7e3ad179bbc2356964ad14d9821001d85 ][ []: https://www.semanticscholar.org/paper/59afbbe6daec5ed13a4e8319cbb79824ae318df6 ][ []: https://www.semanticscholar.org/paper/50e904e3b00e01e29748f61bd2c9038af0c28bc7 ][ []: https://www.semanticscholar.org/paper/8aa60fa0d48031316af4eaef9a4a3f49d5da1e01 ][ []: https://www.semanticscholar.org/paper/14a4eb5c9501ec24d95da23a02f86032d7b00d99 ][ []: https://www.semanticscholar.org/paper/ac5e47bd22c9faf9c806c794668ac3bdee2472a6 ][ []: https://www.semanticscholar.org/paper/6ca6463284cb9c43a5b6e6e933d119917342a700 ][ []: https://www.semanticscholar.org/paper/70e26bc8ab3015f180e02a838deefe282f6f4d39 ][ []: https://www.semanticscholar.org/paper/65a10b05ad1c7673769f2b1ba143fbb40e4d8e4b ][ []: https://www.semanticscholar.org/paper/85402ac2e722579c8954fe2da0202d958a578df3 ][ []: https://www.semanticscholar.org/paper/dcaa874425296e26a1245841bfd3c2465ac44afa ][ []: https://www.semanticscholar.org/paper/c9682e8a4067d316a7abf82ad2036b6e9ad32b4b ][ []: https://www.semanticscholar.org/paper/a25c3183b187d55226cc792860d486988c547d72 ][ []: https://www.semanticscholar.org/paper/52263efb8ebd304d2715d6cdffcbec257096cf66 ][ []: https://www.semanticscholar.org/paper/45e72d485c73afaebcdf7007369fb573aafc9132 ][ []: https://www.semanticscholar.org/paper/ac0a277a70cf2e3e6e51ddb07ad06eae08cc7fef ][ []: https://www.semanticscholar.org/paper/e136553df078aaf258c4345fe4e75cb65b1a292b ][ []: https://www.semanticscholar.org/paper/9534ac421c91fa23bc2d238f2dfeb50a595a347d ][ []: https://www.semanticscholar.org/paper/4e72c2d76210846fe3317adb8e67f627d660280d ][ []: https://www.semanticscholar.org/paper/c8a81e49b83b67bca588f96301028625d249e032 ][ []: https://www.semanticscholar.org/paper/7a9f9adcb73564b12277324dbf14f42eb04d570d ][ []: https://www.semanticscholar.org/paper/c2b9b302686f48113a55b751629f2f7171885cfc ][ []: https://www.semanticscholar.org/paper/b3cdd1afed5297e5a03e671512a70c13e0619ae5 ][ []: https://www.semanticscholar.org/paper/f9663902bbcb9dd8741e02fa3b4367538c14ea9c ][ []: https://www.semanticscholar.org/paper/928e4c7a62c779d76b5860dd082f47dec2bf413b ][ []: https://www.semanticscholar.org/paper/a10c7e9a90542a18d1d98394791ebd62f84c66e8 ][ []: https://www.semanticscholar.org/paper/37cb9c17f083f15ab45fc6d39d35145107d44f59 ][ []: https://www.semanticscholar.org/paper/76d8a175b05d412218159cbae9e14d12a22a548f ][ []: https://www.semanticscholar.org/paper/332d882402ac1f0e2757d1c38308835ddccf1d1a ][ []: https://www.semanticscholar.org/paper/4713dcf4a8a591b41a596574552f7eee5ff2f358 ]

Properties

Product Name

3-benzyl-6-iodo-2-[2-(4-methylphenyl)vinyl]-4(3H)-quinazolinone

IUPAC Name

3-benzyl-6-iodo-2-[(E)-2-(4-methylphenyl)ethenyl]quinazolin-4-one

Molecular Formula

C24H19IN2O

Molecular Weight

478.3 g/mol

InChI

InChI=1S/C24H19IN2O/c1-17-7-9-18(10-8-17)11-14-23-26-22-13-12-20(25)15-21(22)24(28)27(23)16-19-5-3-2-4-6-19/h2-15H,16H2,1H3/b14-11+

InChI Key

BCEWLMLUBWPFBI-SDNWHVSQSA-N

SMILES

CC1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2CC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)I)C(=O)N2CC4=CC=CC=C4

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)I)C(=O)N2CC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.